2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
The compound “2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide” is a type of phenoxy acetamide derivative . Phenoxy acetamides and their derivatives, such as chalcone, indole, and quinoline, have been the subject of recent investigations due to their potential as therapeutic candidates .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The aim is to design and develop new pharmaceutical compounds that can have a significant impact on the utilization of drugs and their biological effects .Scientific Research Applications
Pharmacological Activities of Phenoxy Acetamide Derivatives
Scientific Field
This application falls under the field of Medicinal Chemistry .
Application Summary
Phenoxy acetamide and its derivatives have been investigated for their potential as therapeutic candidates . These compounds have been synthesized and studied for their biological effects .
Experimental Procedures
The synthesis of these compounds involves the use of various chemical techniques and computational chemistry applications . The biological effects of these compounds are studied in terms of their molecular interactions .
Results and Outcomes
The results indicated that these compounds have potential pharmacological activities . However, the specific outcomes and quantitative data were not provided in the source .
Antioxidant Activity of Thiazole Derivatives
Scientific Field
This application is in the field of Medicinal Chemistry and Pharmacology .
Application Summary
A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl)-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .
Experimental Procedures
The compounds were synthesized and their antioxidant activity was tested using the hydrogen peroxide scavenging method .
Results and Outcomes
The specific outcomes and quantitative data of this study were not provided in the source .
Anti-Inflammatory and Analgesic Activities of Phenoxy Acetamide Derivatives
Scientific Field
This application is in the field of Pharmacology .
Application Summary
A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory and analgesic activities .
Experimental Procedures
The compounds were synthesized using 1-phenylethylamine and substituted phenols . The synthesized phenoxy compounds were then tested for their anti-inflammatory and analgesic activities .
Results and Outcomes
The results indicated that halogen-containing phenoxy compounds exhibited anti-inflammatory and analgesic activities .
Anticonvulsant and Neurotoxicity Activities of Thiazole Derivatives
Scientific Field
This application is in the field of Neuropharmacology .
Application Summary
A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl)-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and evaluated for their anticonvulsant and neurotoxicity activities .
Experimental Procedures
The compounds were synthesized and their anticonvulsant and neurotoxicity activities were evaluated . The biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate was selected for the study .
Future Directions
The future directions for “2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide” could involve the design of new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to find new leads, which may later be translated into new drugs .
properties
IUPAC Name |
2-[4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c19-17(22)11-25-14-6-8-15(9-7-14)27(23,24)20-10-18-21-16(12-26-18)13-4-2-1-3-5-13/h6-9,12-13,20H,1-5,10-11H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNILNWPXJXHMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide |
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